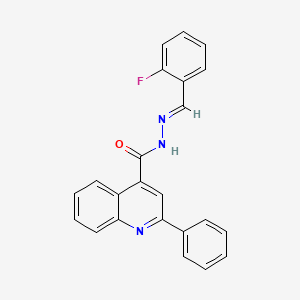![molecular formula C15H8Cl2F6N8 B2407039 (E)-N-{1-[3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル]-1H-1,2,4-トリアゾール-3-イル}-N'-{[3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル]アミノ}メタニミダミド CAS No. 860787-61-7](/img/structure/B2407039.png)
(E)-N-{1-[3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル]-1H-1,2,4-トリアゾール-3-イル}-N'-{[3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル]アミノ}メタニミダミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N’-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]methanimidamide is a complex organic compound characterized by its unique structure, which includes pyridine and triazole rings substituted with chloro and trifluoromethyl groups
科学的研究の応用
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N’-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]methanimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N’-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]methanimidamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and triazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N’-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]methanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
作用機序
The mechanism of action of N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N’-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]methanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- **N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N’-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]methanimidamide
- **N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N’-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]methanimidamide
Uniqueness
The uniqueness of N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N’-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]methanimidamide lies in its specific substitution pattern and the presence of both pyridine and triazole rings. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]methanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F6N8/c16-9-1-7(14(18,19)20)3-24-11(9)29-28-5-26-13-27-6-31(30-13)12-10(17)2-8(4-25-12)15(21,22)23/h1-6H,(H,24,29)(H,26,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJXLRQEAUGIGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NNC=NC2=NN(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)NN/C=N/C2=NN(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F6N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenesulfonamide, N-[(1S,2S)-2-[[[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B2406959.png)
![(E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2406960.png)

![N-(2-ETHOXYPHENYL)-2-(4-METHYLPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2406968.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2406971.png)

![1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2406974.png)
![7-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2406975.png)
![Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B2406976.png)


